molecular formula C11H13NO2 B8814151 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B8814151
M. Wt: 191.23 g/mol
InChI Key: MWBXDGLGLXZQJR-UHFFFAOYSA-N
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Patent
US07723326B2

Procedure details

A solution of 6-amino-m-cresol (10 g, 81.2 mmol) in dichloroethane (100 mL) was treated with 11.1 mL of 2-bromoisobutyryl bromide (89.3 mmol). The reaction was allowed to stir at room temperature for 3 hours, then refluxed overnight. The reaction was cooled to room temperature and filtered through celite. The filtrate and washings were combined and excess solvent removed to yield crude product which was then triturated with hexanes to give pure product as a white solid. MS (electrospray): mass calculated for C11H13NO2, 191.09; m/z found 192.2, [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=1[OH:8].Br[C:11]([CH3:16])([CH3:15])[C:12](Br)=[O:13]>ClC(Cl)C>[CH3:15][C:11]1([CH3:16])[C:12](=[O:13])[NH:1][C:2]2[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=2[O:8]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Name
Quantity
11.1 mL
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
excess solvent removed
CUSTOM
Type
CUSTOM
Details
to yield crude product which
CUSTOM
Type
CUSTOM
Details
was then triturated with hexanes
CUSTOM
Type
CUSTOM
Details
to give pure product as a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(OC2=C(NC1=O)C=CC(=C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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